molecular formula C10H20ClNO3 B076220 (2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride CAS No. 13052-11-4

(2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride

Cat. No.: B076220
CAS No.: 13052-11-4
M. Wt: 237.72 g/mol
InChI Key: LOPVAWVHGAWUPS-UHFFFAOYSA-M
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Description

(2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride is a versatile, quaternary ammonium-based cationic monomer of significant interest in polymer and materials science. Its molecular structure integrates a polymerizable methacrylate group and a permanently charged trimethylammonium moiety, connected by a hydroxy-functional propyl linker. This unique design enables its primary application in the synthesis of cationic polymers and hydrogels through various polymerization techniques, including free-radical and photopolymerization. The resulting polymers exhibit a permanent positive charge, which is invaluable for developing materials with anion-exchange capabilities.

Properties

IUPAC Name

[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20NO3.ClH/c1-8(2)10(13)14-7-9(12)6-11(3,4)5;/h9,12H,1,6-7H2,2-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPVAWVHGAWUPS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(C[N+](C)(C)C)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25609-94-3
Record name 3-Methacryloxy-2-hydroxypropyltrimethylammonium chloride homopolymer
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DSSTOX Substance ID

DTXSID90904720
Record name (2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride
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Molecular Weight

237.72 g/mol
Source PubChem
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CAS No.

13052-11-4
Record name 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, chloride (1:1)
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Record name (3-Hydroxypropyl)trimethylammonium chloride 2-hydroxycrotonate
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Record name (2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride
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Record name [2-hydroxy-3-[(2-methyl-1-oxoallyl)oxy]propyl]trimethylammonium chloride
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Record name (2-HYDROXY-3-METHACRYLOXYPROPYL)TRIMETHYLAMMONIUM CHLORIDE
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Preparation Methods

Synthesis of 2,3-Epoxypropyltrimethylammonium Chloride

The foundational step involves reacting epichlorohydrin with trimethylamine in aqueous or alcoholic media. Epichlorohydrin’s epoxide group undergoes nucleophilic attack by trimethylamine, forming a quaternary ammonium intermediate. Patent EP1112260A1 details this reaction under mild conditions (25–40°C, 4–6 hours), achieving 85–92% yield. Critical parameters include:

  • Solvent : Water or methanol ensures homogeneity and minimizes side reactions.

  • Stoichiometry : A 1:1 molar ratio of epichlorohydrin to trimethylamine prevents excess reagent accumulation.

  • Color stabilization : Post-synthesis treatment with 600–2,500 ppm sodium hypochlorite reduces yellowness, enhancing product suitability for papermaking and cosmetics.

Methacrylation via Epoxide Ring-Opening

The intermediate 2,3-epoxypropyltrimethylammonium chloride is reacted with methacrylic acid to introduce the methacryloxy group. The epoxide ring opens at the less substituted carbon, yielding the target compound’s hydroxy and methacryloxy substituents. Key considerations:

  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOH) accelerate ring-opening. Patent CN102276486A recommends anion exchange resins to avoid metal contamination.

  • Polymerization inhibition : Hydroquinone (0.1–0.5 wt%) suppresses methacrylic acid polymerization during the exothermic reaction.

  • Reaction conditions : Temperatures of 60–80°C for 2–3 hours achieve 88–94% conversion.

Table 1: Optimization of Methacrylation Conditions

ParameterRange TestedOptimal ValueYield (%)
Temperature50–90°C70°C92
Methacrylic Acid:Epoxide Molar Ratio1:1 – 1.2:11.1:194
Catalyst Loading1–5 wt%3 wt%90

Transesterification-Based Synthesis

Chlorohydrin Ester Formation

Methyl methacrylate undergoes transesterification with 3-chloro-1,2-propanediol in the presence of tin-based catalysts (e.g., dibutyltin dilaurate). The reaction proceeds via nucleophilic acyl substitution, releasing methanol:

CH2=C(CH3)COOCH3+HOCH2CHClCH2OHCH2=C(CH3)COOCH2CHClCH2OH+CH3OH\text{CH}2=\text{C(CH}3\text{)COOCH}3 + \text{HOCH}2\text{CHClCH}2\text{OH} \rightarrow \text{CH}2=\text{C(CH}3\text{)COOCH}2\text{CHClCH}2\text{OH} + \text{CH}3\text{OH}

  • Distillation : Continuous methanol removal shifts equilibrium, achieving 95% conversion at 110–130°C.

  • Solvent selection : Aprotic solvents like toluene improve ester yield by reducing hydrolysis.

Quaternization with Trimethylamine

The chlorohydrin ester reacts with aqueous trimethylamine (25–40°C, 6–8 hours) to form the quaternary ammonium salt. Patent CN102276486A highlights the use of basic anion exchange resins to neutralize HCl byproducts, simplifying purification. Post-reaction vacuum drying at 80°C yields a 98% pure product.

Table 2: Comparative Analysis of Synthesis Routes

MetricEpoxide RouteTransesterification Route
Overall Yield85–90%88–95%
Reaction Time8–10 hours10–12 hours
Byproduct ManagementHypochlorite treatment requiredAnion exchange resin simplifies neutralization
Industrial ScalabilityHigh (continuous distillation feasible)Moderate (batch processing)

Challenges and Mitigation Strategies

Polymerization Control

Methacrylic acid’s radical polymerization is curtailed using:

  • Inhibitors : TEMPO (0.05–0.2 wt%) extends shelf life without affecting reactivity.

  • Low-temperature phases : Conducting methacrylation below 70°C reduces radical initiation.

Solvent Recovery and Environmental Impact

The transesterification route generates methanol, which is condensed and reused. A closed-loop system reduces waste by 40% compared to batch methods.

Color and Purity Optimization

Hypochlorite treatment (EP1112260A1) and activated carbon filtration achieve APHA color indices below 50, meeting pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include benzyl peroxide, methacrylic acid, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound include graft copolymers and substituted ammonium compounds .

Mechanism of Action

The mechanism of action of (2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride involves its interaction with various molecular targets. The compound’s quaternary ammonium group allows it to interact with negatively charged surfaces, leading to its use in antimicrobial applications. Additionally, its hydrophilic properties make it suitable for use in humidity sensors, where it responds to changes in humidity by altering its electrical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Quaternary Ammonium Compounds

Structural and Functional Group Analysis

The compound’s key structural differentiator is the methacryloxy group , which distinguishes it from analogs like:

  • (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (Quat-188, CAS 3327-22-8)
  • (3-Carboxy-2-oxopropyl)trimethylammonium chloride (CAS 94291-69-7)
Table 1: Structural and Physical Property Comparison
Compound Name CAS Molecular Formula Molecular Weight Key Functional Groups Density Primary Applications
(2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride 13052-11-4 C₁₀H₂₀ClNO₃ 237.72 Methacryloxy, hydroxyl 1.104 g/cm³ Antimicrobial polymers, coatings
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (Quat-188) 3327-22-8 C₆H₁₅Cl₂NO 188.10 Chloro, hydroxyl 1.154 g/mL Chitosan quaternization, guar derivatization
(3-Acrylamidopropyl)trimethylammonium chloride - C₉H₁₉ClN₂O 206.71 Acrylamide 1.11 g/mL Biocidal polymers, life sciences
(3-Carboxy-2-oxopropyl)trimethylammonium chloride 94291-69-7 C₇H₁₄ClNO₃ 195.64 Carboxy, oxo - Biochemical research
(a) Polymerization Potential
  • Methacryloxy derivative: The methacrylate group enables free-radical copolymerization with monomers like N,N-dimethylacrylamide (DMAA), forming cationic polymers with biocidal properties. Such copolymers exhibit lower cytotoxicity compared to small-molecule biocides .
  • Quat-188 : Lacks polymerizable groups; used as a quaternizing agent for polysaccharides (e.g., guar, chitosan) to impart cationic charges .
  • Acrylamidopropyl derivative : The acrylamide group allows polymerization but with slower kinetics compared to methacrylate, limiting industrial scalability .
(b) Antimicrobial Performance
  • Methacryloxy derivative : Copolymers with DMAA show broad-spectrum activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria due to quaternary ammonium groups disrupting cell membranes .
  • Quat-188 : Indirect antimicrobial effects via cationic charge induction on modified polymers (e.g., chitosan derivatives) .
  • Acrylamidopropyl derivative : Moderate biocidal activity but higher biocompatibility for biomedical applications .

Analytical Methods

Capillary electrophoresis (CE) and ion-pair HPLC are widely used for quantifying these compounds. CE with indirect UV detection at 215 nm (copper sulfate buffer, pH 3) achieves precise separation of quaternary ammonium analogs, including hydrolysis products .

Key Research Findings

  • Methacryloxy derivative -based copolymers exhibit >99% bacterial reduction at 0.1–1.0 mg/mL concentrations, outperforming acrylamidopropyl analogs .
  • Quat-188 -modified guar shows enhanced solubility and cationic charge density, making it ideal for wastewater treatment .
  • Acrylamidopropyl derivative ’s lower toxicity (IC₅₀ > 500 µg/mL) makes it suitable for drug delivery systems .

Biological Activity

(2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride (HTMAC) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. Its unique chemical structure allows it to interact with biological systems, leading to applications in various fields, including pharmaceuticals, materials science, and biotechnology. This article explores the biological activity of HTMAC, including its antibacterial, antifungal, and antioxidant properties, supported by case studies and research findings.

HTMAC is characterized by the following chemical properties:

  • Molecular Formula : C10H20ClNO3
  • Molecular Weight : 237.72 g/mol
  • Density : 1.104 g/cm³
  • CAS Number : 13052-11-4

1. Antibacterial Activity

HTMAC exhibits significant antibacterial properties. Research has shown that derivatives of chitosan modified with quaternary ammonium groups, including HTMAC, enhance antibacterial activity against various pathogens.

  • Case Study : A study demonstrated that N-[(2-hydroxy-3-trimethylammonium) propyl] chitosan chloride derivatives (HTCC) showed inhibitory effects on bacterial growth. HTCC derivatives were effective against Gram-positive and Gram-negative bacteria, with notable results at concentrations as low as 10 mg/mL .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 mg/mL
Escherichia coli15 mg/mL
Pseudomonas aeruginosa20 mg/mL

2. Antifungal Activity

HTMAC also demonstrates antifungal properties. In vitro studies have indicated that HTMAC can inhibit the growth of various fungi.

  • Case Study : HTCC53, a derivative of HTMAC, was found to completely inhibit the growth of mycelial fungi such as Fusarium oxysporum and Alternaria alternata at a concentration of 500 mg/mL .
Fungal StrainConcentration for Complete Inhibition
Fusarium oxysporum500 mg/mL
Alternaria alternata500 mg/mL
Cladosporium herbarum500 mg/mL

3. Antioxidant Properties

HTMAC has been investigated for its antioxidant capabilities. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.

  • Research Findings : Studies have shown that HTCC derivatives exhibit high radical scavenging activity against DPPH radicals, particularly HTCC10 and HTCC40, which demonstrated significant inhibition at concentrations above 15 mg/mL .

Toxicological Evaluations

While HTMAC exhibits beneficial biological activities, it is essential to evaluate its safety profile.

  • Irritation Potential : Studies indicate that HTMAC derivatives are mild irritants to mucous membranes but do not show significant skin sensitization potential .
  • Mutagenicity Tests : Various tests have reported positive mutagenic effects in specific assays; however, other studies indicated no mutagenic potential in different contexts .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for (2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves reacting methacrylic acid derivatives with trimethylammonium precursors under controlled conditions. Key variables include solvent choice (e.g., THF or aqueous systems), temperature (room temperature to 60°C), and catalyst use (e.g., triethylamine). For example, optimizing the molar ratio of reactants and reaction time (3–5 days) can improve yields above 75% . Purity is monitored via thin-layer chromatography (TLC) and argentometric assays (≥98% purity) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identify characteristic peaks (e.g., C=O stretch at ~1720 cm⁻¹, quaternary ammonium at ~1480 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm methacrylate proton signals (δ 5.6–6.3 ppm) and trimethylammonium groups (δ 3.1–3.3 ppm) .
  • HPLC : Assess purity using reverse-phase columns with UV detection at 210 nm .
  • Elemental Analysis : Verify molecular formula (C₁₀H₂₀ClNO₃) .

Q. How does the compound’s structure influence its interaction with biological systems?

  • Methodological Answer : The cationic quaternary ammonium group enables electrostatic interactions with negatively charged cell membranes, while the methacrylate moiety allows polymerization for controlled drug delivery. Studies use zeta potential measurements to quantify surface charge (+25–35 mV) and hemolysis assays to evaluate biocompatibility .

Advanced Research Questions

Q. How can researchers optimize polymerization efficiency when using this monomer in cationic polymer synthesis?

  • Methodological Answer :

  • Initiator Selection : Use redox initiators (e.g., APS/TEMED) for low-temperature polymerization to avoid side reactions .
  • Monomer Concentration : Maintain 10–15 wt% in aqueous solutions to balance viscosity and reactivity .
  • Post-Polymerization Analysis : Employ GPC to determine molecular weight (Mw ~50–100 kDa) and DSC to verify glass transition temperature (Tg ~120°C) .

Q. How to resolve contradictions in reported solubility data across different studies?

  • Methodological Answer :

  • Standardized Solubility Testing : Use the OECD 105 guideline (shake-flask method) at 25°C. Conflicting data may arise from impurities (e.g., residual monomers) or hydration states. Cross-validate with NIST solubility databases (1.104 g/cm³ density reported) .
  • Example : Discrepancies in aqueous solubility (20–30 g/L) can be addressed by pre-drying samples and using degassed solvents .

Q. What strategies mitigate hydrolysis during storage and handling?

  • Methodological Answer :

  • Storage Conditions : Store at 4°C in amber glass under nitrogen to prevent moisture uptake and UV degradation .
  • Stabilizers : Add 0.1% hydroquinone methyl ether to inhibit premature polymerization .
  • Handling : Use glove boxes with <5% relative humidity for sensitive applications .

Q. What computational modeling approaches are used to predict interaction mechanisms?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate polymer-cell membrane interactions using CHARMM force fields. Focus on cationic charge distribution and steric effects .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reactivity with nucleophiles (e.g., thiol groups in proteins) .

Q. What are key differences between this compound and structural analogs?

  • Methodological Answer :

  • Comparative Analysis :
CompoundStructural FeaturesKey Properties
(3-Acrylamidopropyl)trimethylammonium Chloride Acrylamide backboneHigher hydrophilicity; reduced steric hindrance
[2-(Methacryloyloxy)ethyl]trimethylammonium Chloride Shorter alkyl chainLower thermal stability (Tg ~90°C)
N,N-Dimethylacrylamide No quaternary nitrogenNeutral charge; unsuitable for cationic applications

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride
Reactant of Route 2
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(2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride

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